Cas no 1808575-79-2 ((Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide)
(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- Z1726313898
- 2-cyano-N-[2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide
- 1808575-79-2
- (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide
- EN300-26601088
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- Inchi: 1S/C17H17N5OS/c18-11-14(10-12-4-2-1-3-5-12)16(23)19-8-9-22-15(13-6-7-13)20-21-17(22)24/h1-5,10,13H,6-9H2,(H,19,23)(H,21,24)/b14-10-
- InChI Key: VMUAWJZGEHVPFJ-UVTDQMKNSA-N
- SMILES: S=C1NN=C(C2CC2)N1CCNC(/C(/C#N)=C\C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 339.11538136g/mol
- Monoisotopic Mass: 339.11538136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 113Ų
(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26601088-0.05g |
2-cyano-N-[2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide |
1808575-79-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide
Comprehensive Analysis of (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide (CAS No. 1808575-79-2)
The compound (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide (CAS No. 1808575-79-2) is a highly specialized organic molecule with a unique structural framework. Its 1,2,4-triazole core, combined with a cyclopropyl group and a sulfanylidene moiety, makes it a subject of significant interest in medicinal chemistry and drug discovery. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, given its Z-configuration and cyano functionality, which are often associated with bioactivity.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. The (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide structure aligns with this trend, as its phenylprop-2-enamide backbone is reminiscent of known pharmacophores. This has led to increased searches for "1,2,4-triazole derivatives in drug design" and "sulfanylidene-containing compounds" in academic and industrial databases.
The compound's CAS No. 1808575-79-2 is frequently referenced in patent literature, particularly in contexts involving heterocyclic chemistry and structure-activity relationship (SAR) studies. Its Z-configuration is critical for its stereospecific interactions, a topic gaining traction in forums discussing "stereochemistry in bioactive molecules." Additionally, the cyclopropyl ring is a hotspot for researchers exploring "ring strain effects on binding affinity," a niche yet growing area in computational chemistry.
From a synthetic perspective, the preparation of (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide involves multi-step organic transformations, including cycloaddition and amide coupling reactions. These methods are often optimized for yield and purity, addressing common queries like "how to synthesize triazole-based amides" or "best practices for Z-alkene stabilization." The compound's cyano group further adds to its versatility, as it can serve as a precursor for additional functionalization.
In the context of drug delivery systems, the sulfanylidene moiety in CAS No. 1808575-79-2 has sparked interest due to its potential role in prodrug development. This aligns with trending searches such as "improving bioavailability with sulfur-containing groups." Moreover, the compound's phenylprop-2-enamide segment is often compared to cinnamide derivatives, which are known for their anti-inflammatory and neuroprotective properties.
As the scientific community continues to explore targeted therapies, (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide remains a compelling candidate for further investigation. Its structural complexity and functional diversity make it a valuable subject for studies on "molecular docking" and "fragment-based drug discovery," both of which are highly searched topics in AI-driven research platforms.
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